Desmethoxyyangonin

Neuropharmacology GABA Receptor Anxiolysis

Procure Desmethoxyyangonin, the only major kavalactone that selectively inhibits MAO-B (Ki=31 nM, 30-fold over MAO-A) without any GABAA receptor modulation. This unique pharmacological profile makes it essential for dissecting GABAA-independent mechanisms in kava research and for developing targeted neurodegenerative disease therapies. Available at analytical reference standard grade (≥98% HPLC), it ensures reproducible, target-specific experimental outcomes. For reliable B2B supply, inquire today.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 26531-51-1
Cat. No. B7881930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethoxyyangonin
CAS26531-51-1
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
InChIKeyDKKJNZYHGRUXBS-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethoxyyangonin (CAS 26531-51-1): A Structurally Distinct Kavalactone with Unique Pharmacological and Selectivity Profiles


Desmethoxyyangonin (5,6-dehydrokavain) is a major kavalactone found in Piper methysticum (kava) [1]. It is structurally characterized by a dienolide ring system and the notable absence of a methoxy group at the C4 position on its aromatic ring, which distinguishes it from its closest analog, yangonin [2]. This key structural difference directly impacts its pharmacological behavior: unlike other major kavalactones, it does not act as a positive allosteric modulator of GABAA receptors [3]. Instead, its primary known mechanism of action is as a potent and selective reversible inhibitor of human monoamine oxidase B (MAO-B) [4].

Desmethoxyyangonin: Why Simple In-Class Substitution with Yangonin or Other Kavalactones Compromises Experimental Reproducibility


The assumption that kavalactones are functionally interchangeable is directly contradicted by quantitative pharmacological data. Desmethoxyyangonin is a unique outlier within its class due to its total lack of activity at the GABAA receptor, a primary target for other major kavalactones like yangonin, kavain, and methysticin [1]. Furthermore, its pronounced and selective inhibition of monoamine oxidase B (MAO-B) is approximately 2.5-fold more potent than that of yangonin [2]. Substituting desmethoxyyangonin with a generic "kava extract" or a different kavalactone such as yangonin will therefore introduce a confounding GABAA-mediated variable, altering the intended pharmacological profile. Researchers requiring a pure MAO-B inhibitor without the confounding effects of GABAA modulation must specifically procure desmethoxyyangonin to ensure reproducible and target-specific experimental outcomes [1].

Desmethoxyyangonin (CAS 26531-51-1): Quantitative Evidence Guide for Differentiated Procurement and Experimental Design


Desmethoxyyangonin is a Unique GABAA Receptor-Negative Kavalactone, Unlike Yangonin, Kavain, and Methysticin

In a direct comparative radioreceptor assay using [3H]bicuculline methochloride ([3H]BMC) binding to the GABAA receptor, desmethoxyyangonin did not alter binding, while yangonin enhanced specific binding by 21% at 1 µM, and other kavalactones like (+)-kavain and (+)-methysticin showed maximal enhancements of 18-28% at 0.1 µM [1]. This clearly distinguishes desmethoxyyangonin as the only major kavalactone without this modulatory activity.

Neuropharmacology GABA Receptor Anxiolysis

Superior Brain Uptake and Retention of Desmethoxyyangonin Compared to Yangonin

In an in vivo study in mice, desmethoxyyangonin achieved a maximum brain concentration of 10.4 ± 1.5 ng/mg wet tissue after a 100 mg/kg i.p. dose, which is nearly 9-fold higher than the 1.2 ± 0.3 ng/mg achieved by its close analog yangonin [1]. Furthermore, desmethoxyyangonin was eliminated more slowly from brain tissue, indicating superior and more sustained CNS exposure [1].

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Desmethoxyyangonin is a Potent and Highly Selective MAO-B Inhibitor, Outperforming Kavain

Desmethoxyyangonin is a highly potent and selective inhibitor of human monoamine oxidase B (MAO-B). It exhibits a Ki of 31 nM for MAO-B, which is approximately 30-fold lower (i.e., more potent) than its Ki of 922 nM for MAO-A [1]. This selectivity is superior to that of (±)-kavain, another kavalactone, which shows much lower potency and selectivity, with Ki values of 5.10 µM for MAO-B and 7.72 µM for MAO-A [2].

Enzymology Neurodegeneration Parkinson's Disease

Distinct Membrane Permeability Profile of Desmethoxyyangonin Among Kavalactones

Using a filter-immobilized artificial membrane (IAM) model to predict drug absorption, desmethoxyyangonin exhibited an effective permeability (Pe) of 26 x 10⁻⁶ cm/s [1]. This places it at the lower end of the permeability range for kavalactones, significantly lower than dihydromethysticin (40 x 10⁻⁶ cm/s), yangonin (37 x 10⁻⁶ cm/s), and kavain (34 x 10⁻⁶ cm/s), but comparable to methysticin (32 x 10⁻⁶ cm/s) [1]. It also showed >60% membrane retention, indicating strong interaction with phospholipids [1].

Biopharmaceutics ADME Drug Absorption

Desmethoxyyangonin Exhibits Intermediate CYP450 Inhibition Potency and Cytotoxicity Relative to Methysticin and Yangonin

In studies using cDNA-expressed human cytochrome P450 enzymes and cryopreserved human hepatocytes, desmethoxyyangonin showed intermediate inhibitory potency and cytotoxicity. Methysticin was identified as the most potent CYP inhibitor and the most cytotoxic (EC50 ~50 µM). Desmethoxyyangonin demonstrated lower CYP inhibition and cytotoxicity than methysticin, but greater activity in both assays compared to yangonin [1].

Toxicology Drug Metabolism Hepatotoxicity

Desmethoxyyangonin (CAS 26531-51-1): Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


MAO-B Probe Development and Neurodegenerative Disease Research

Desmethoxyyangonin is ideally suited for use as a selective, reversible MAO-B inhibitor in cellular and in vivo models of Parkinson's and Alzheimer's diseases. Its high potency (Ki = 31 nM) and 30-fold selectivity for MAO-B over MAO-A [1], combined with its ability to cross the blood-brain barrier and achieve high, sustained brain concentrations [2], makes it a superior chemical probe compared to other kavalactones like kavain (MAO-B Ki = 5.10 µM) [3].

Pharmacological Differentiation Studies to Isolate GABAA-Independent Effects

In studies of kava's complex pharmacology, desmethoxyyangonin serves as a critical tool for dissecting GABAA-dependent versus independent mechanisms. Its unique property of lacking any GABAA receptor modulatory activity, in stark contrast to yangonin, kavain, and methysticin [1], allows researchers to assign observed effects to other targets, such as MAO-B or endocannabinoid signaling, without confounding GABAergic influences.

ADME and Toxicology Studies Requiring a Defined In Vitro Profile

For investigating drug metabolism and hepatotoxicity of kavalactones, desmethoxyyangonin presents a defined, intermediate-risk comparator. In head-to-head assays, it is less potent than methysticin but more potent than yangonin as a CYP450 inhibitor and a cytotoxic agent in human hepatocytes [1]. This established rank order allows for controlled, comparative structure-activity relationship (SAR) studies and is valuable for assessing the impact of specific structural modifications on toxicity.

Anthelmintic Drug Discovery Against Haemonchus contortus

Desmethoxyyangonin and its structural analogs are validated starting points for developing new anthelmintic drugs. In a larval development assay against the parasitic nematode Haemonchus contortus, both desmethoxyyangonin and yangonin have demonstrated activity [1]. The synthesis and evaluation of 17 further analogs have confirmed the kavalactone scaffold as a promising chemotype, and desmethoxyyangonin serves as a key reference compound for these medicinal chemistry efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethoxyyangonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.